4-Epialyxialactone
Overview
Description
4-Epialyxialactone is an organic compound with the chemical formula C10H16O4 and a molecular weight of 200.23 g/mol . It is known for its significant antitumor and antibacterial activities . This compound is a derivative of natural products found in certain plant species and has been the subject of various scientific studies due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Epialyxialactone typically involves the cyclization of specific precursor molecules under controlled conditions. One common method includes the use of chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone as solvents . The reaction conditions often require precise temperature control and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality and quantity of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Epialyxialactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Its antitumor properties are being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Epialyxialactone involves its interaction with specific molecular targets within cells. It is believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death. Additionally, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Alyxialactone: Another lactone compound with similar biological activities.
Cyclopropylactone: A structurally related compound with different functional groups.
Epialyxialactone: A stereoisomer of 4-Epialyxialactone with similar properties.
Uniqueness
This compound is unique due to its specific structural configuration, which contributes to its distinct biological activities. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth sets it apart from other similar compounds .
Properties
IUPAC Name |
(4S,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRWCEDTDIXFOD-OKNNCHMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@@H]2CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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